[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1184592-17-3
VCID: VC2853094
InChI: InChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3
SMILES: CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine

CAS No.: 1184592-17-3

Cat. No.: VC2853094

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine - 1184592-17-3

Specification

CAS No. 1184592-17-3
Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
IUPAC Name [4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Standard InChI InChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3
Standard InChI Key AKXOZCQBVRVPQB-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN
Canonical SMILES CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN

Introduction

Basic Identification and Properties

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine is an organic compound with several distinctive chemical and physical properties. It is characterized by its benzofuran core structure, which contributes significantly to its chemical behavior and potential biological activity. The compound is primarily used for research purposes and serves as a building block for the synthesis of various organic and biological compounds .

Chemical Identity

The compound is precisely identified through multiple chemical identifiers and physical properties as outlined in Table 1.

Table 1: Chemical Identity and Physical Properties

ParameterValue
CAS Number1184592-17-3
IUPAC Name[4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
Standard InChIInChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3
Standard InChIKeyAKXOZCQBVRVPQB-UHFFFAOYSA-N

The compound contains a benzofuran scaffold with a methyl substituent at the 2-position, creating the 2,3-dihydro-1-benzofuran-5-yl moiety that forms the foundation of its structure. This is connected to a phenyl group that bears a methanamine (-CH₂NH₂) substituent at the para position.

Structural Features and Chemical Properties

The structural arrangement of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine contributes significantly to its chemical behavior and reactivity patterns. Understanding these features is essential for predicting its interactions in chemical reactions and biological systems.

Structural Components

The compound consists of three primary structural components:

  • A 2,3-dihydro-1-benzofuran ring system with a methyl substituent at the 2-position

  • A phenyl ring connected to the 5-position of the benzofuran

  • A methanamine group (-CH₂NH₂) at the para position of the phenyl ring

This arrangement creates a molecule with both hydrophobic regions (benzofuran and phenyl rings) and a hydrophilic region (the amine group), giving it amphiphilic properties that may be relevant for its biological interactions.

Reactivity Profile

The compound's reactivity is primarily determined by its functional groups:

  • The primary amine group (-CH₂NH₂) serves as a nucleophilic center, capable of participating in various reactions including:

    • Nucleophilic substitution reactions

    • Amide formation

    • Imine formation with aldehydes and ketones

    • Salt formation with acids

  • The benzofuran system provides aromatic character and can potentially engage in:

    • Electrophilic aromatic substitution reactions

    • π-π stacking interactions with other aromatic systems

Analytical Characterization

The structure and purity of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine can be confirmed using several complementary analytical techniques. These methods provide critical information about the compound's molecular structure, chemical composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural arrangement of atoms within the molecule. For this compound, both ¹H NMR and ¹³C NMR would be employed:

  • ¹H NMR would show characteristic signals for:

    • The methyl group (typically a singlet at δ ~1.5-2.0 ppm)

    • The methylene protons in the dihydrofuran ring (δ ~2.5-3.5 ppm)

    • The methylene adjacent to the amine (δ ~3.8-4.0 ppm)

    • The aromatic protons (δ ~6.5-8.0 ppm)

    • The amine protons (δ ~1.5-2.0 ppm, broad signal)

  • ¹³C NMR would reveal:

    • The methyl carbon (δ ~20-25 ppm)

    • The methylene carbons (δ ~30-45 ppm)

    • The aromatic carbons (δ ~110-160 ppm)

    • The carbon adjacent to the amine (δ ~40-45 ppm)

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound:

  • The molecular ion peak would be expected at m/z 239, corresponding to the molecular weight

  • Characteristic fragmentation patterns would include:

    • Loss of the amine group (m/z 222)

    • Cleavage of bonds within the benzofuran ring

    • Fragmentation of the phenyl-benzofuran connection

Additional Analytical Techniques

Other analytical methods commonly used for characterization include:

  • Infrared (IR) spectroscopy to identify functional groups:

    • N-H stretching bands (3300-3500 cm⁻¹)

    • C-H stretching (2800-3000 cm⁻¹)

    • C=C aromatic stretching (1400-1600 cm⁻¹)

    • C-O stretching (1000-1300 cm⁻¹)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and separation

  • X-ray crystallography for definitive structural confirmation if crystalline samples can be prepared

Applications and Research Significance

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine is primarily utilized in research settings and has potential applications across several scientific disciplines.

Synthetic Chemistry Applications

The compound serves as a valuable building block in organic synthesis due to its functionalized structure:

  • It can function as an intermediate in the synthesis of more complex molecules

  • The amine group provides a versatile handle for further derivatization

  • The benzofuran scaffold represents a privileged structure in medicinal chemistry

Chemical Research

In chemical research, the compound may be used for:

  • Structure-activity relationship (SAR) studies

  • Probing biological mechanisms

  • Development of chemical libraries for high-throughput screening

  • Investigation of novel reaction methodologies involving complex amine-containing substrates

Future Research Directions

The complex structure and versatile functional groups of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine open several avenues for future research and development.

Synthetic Methodology Development

Opportunities for synthetic research include:

  • Development of more efficient and selective synthetic routes

  • Exploration of green chemistry approaches to its synthesis

  • Investigation of catalytic methods for introducing substituents at specific positions

Structure-Activity Relationship Studies

The compound's structural features make it an interesting candidate for structure-activity relationship (SAR) studies:

  • Systematic modification of the benzofuran core

  • Variation of substituents on the phenyl ring

  • Derivatization of the amine group to produce amides, sulfonamides, or other nitrogen-containing functional groups

Biological Screening

Comprehensive biological screening could reveal potential applications:

  • Testing against various biological targets, including enzymes and receptors

  • Evaluation of antimicrobial, anti-inflammatory, or antioxidant properties

  • Investigation of its potential in neurological or psychiatric applications, similar to other benzofuran-containing compounds

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